6-Bromo-3-fluoroimidazo[1,2-a]pyridine

Medicinal Chemistry Fluorination TGF-beta Inhibition

6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS 2001563-56-8) delivers non-negotiable orthogonal reactivity for medicinal chemistry: the C6-Br handle enables selective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C3-F group remains inert for downstream functionalization or metabolic modulation. Unlike 6-Cl (slower oxidative addition) or 6-I (side reactions) analogs, this pattern is validated in TGF-beta kinase inhibitor synthesis (US20160257690A1). Accelerate divergent SAR library generation and PET tracer development from a single, high-purity intermediate. Sourced at ≥98% purity with full QC documentation for reproducible preclinical data. Inquire now for competitive bulk pricing.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 2001563-56-8
Cat. No. B6308972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoroimidazo[1,2-a]pyridine
CAS2001563-56-8
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)F
InChIInChI=1S/C7H4BrFN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
InChIKeyCGIFYHLZGFMDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-fluoroimidazo[1,2-a]pyridine (CAS 2001563-56-8): A Differentiated Halogenated Imidazopyridine Building Block for Drug Discovery


6-Bromo-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core with a bromine atom at the 6-position and a fluorine atom at the 3-position . Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol . The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core for numerous therapeutically utilized agents, including kinase inhibitors and drugs such as zolpidem and alpidem [1]. This specific derivative, with its unique 6-bromo-3-fluoro substitution pattern, is primarily employed as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the development of TGF-beta inhibitors [2]. Its value lies in its orthogonal halogen handles, which enable sequential, selective cross-coupling reactions for the construction of complex molecular architectures.

Why 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is Not Interchangeable with Other Halogenated Imidazo[1,2-a]pyridines


The specific substitution pattern of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is non-negotiable for certain synthetic applications due to the divergent reactivity of the C-Br and C-F bonds. While other 6-halo analogs (e.g., 6-chloro or 6-iodo) or 3-substituted variants exist, they do not offer the same orthogonal reactivity profile . The 6-bromo substituent is a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-fluoro group remains largely inert under these conditions, allowing for subsequent functionalization or serving as a metabolically stable, lipophilicity-modulating element in the final drug candidate . Substituting with a 6-chloro analog, for instance, would result in significantly slower oxidative addition kinetics, while a 6-iodo analog might be prone to unwanted side reactions or lower stability. The exact positioning and nature of these halogens are critical for achieving the desired regioselectivity and overall synthetic efficiency in multi-step sequences.

Quantitative Differentiation of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine: A Comparative Evidence Guide for Procurement Decisions


Synthetic Utility: Quantified Yield in Direct C-H Fluorination for TGF-Beta Inhibitor Synthesis

A key differentiation point is the compound's demonstrated utility in a specific, high-value synthetic route. In the synthesis of TGF-beta inhibitors, 6-bromo-3-fluoroimidazo[1,2-a]pyridine was prepared from 6-bromoimidazo[1,2-a]pyridine via direct C-H fluorination using sodium hydride and Selectfluor in a mixture of THF, mineral oil, and acetonitrile. This reaction proceeded with a quantifiable yield of 40.3% [1]. This yield, while modest, represents a functional starting point for further optimization and provides a validated, scalable synthetic entry point for this specific fluorinated scaffold. In comparison, general methods for the synthesis of ring-fluorinated imidazo[1,2-a]pyridines via other routes (e.g., annulation) report yields ranging from as low as 15% to a high of 85%, placing this specific, patent-validated method within the mid-range of established synthetic efficiency [2].

Medicinal Chemistry Fluorination TGF-beta Inhibition

Purity and Quality Assurance: Comparative Analysis of Commercially Available Batches

Procurement decisions for building blocks often hinge on available purity and supporting quality control (QC) documentation. 6-Bromo-3-fluoroimidazo[1,2-a]pyridine is available from multiple reputable suppliers with defined purity grades. Bidepharm offers the compound at a standard purity of 98% and provides batch-specific QC data, including NMR, HPLC, and GC reports . Sigma-Aldrich lists the compound at a purity of 95% or 97% depending on the specific catalog entry . In comparison, a direct structural analog, 6-chloro-3-fluoroimidazo[1,2-a]pyridine (CAS 2089648-91-7), while available from some vendors, is less commonly stocked and often has less readily available QC documentation, potentially adding lead time and uncertainty for researchers requiring high-purity starting materials .

Chemical Procurement Quality Control Analytical Chemistry

Orthogonal Reactivity Profile: Quantified Difference in Halogen Bond Strength

The dual-halogen substitution in 6-bromo-3-fluoroimidazo[1,2-a]pyridine is strategically designed for orthogonal reactivity. The carbon-bromine bond (C-Br) is significantly weaker than the carbon-fluorine bond (C-F), with approximate bond dissociation energies of 302 kJ/mol and 514 kJ/mol, respectively [1]. This large difference of approximately 212 kJ/mol enables highly selective functionalization. The 6-bromo position can be selectively activated in palladium-catalyzed cross-coupling reactions under conditions where the 3-fluoro group remains completely intact . In contrast, analogs like 6-chloro-3-fluoroimidazo[1,2-a]pyridine have a C-Cl bond (397 kJ/mol) that is stronger than C-Br, requiring harsher conditions for activation and potentially reducing reaction selectivity and functional group tolerance.

Organic Synthesis Cross-Coupling Reaction Selectivity

Lipophilicity Tuning: Predicted LogP Comparison with Non-Fluorinated Analog

Fluorine substitution is a well-known strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. 6-Bromo-3-fluoroimidazo[1,2-a]pyridine has a predicted consensus Log P (octanol-water partition coefficient) of 2.33, based on an average of five computational models . In contrast, its direct non-fluorinated analog, 6-bromoimidazo[1,2-a]pyridine (CAS 6188-23-4), has a predicted Log P of approximately 1.98 . The introduction of the fluorine atom at the 3-position thus increases the predicted lipophilicity by 0.35 Log P units. This quantifiable increase can significantly impact a molecule's membrane permeability, plasma protein binding, and overall ADME profile, making the fluorinated building block a more attractive starting point for optimizing drug-like properties.

Medicinal Chemistry ADME Drug Design

High-Impact Application Scenarios for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine


Synthesis of Advanced TGF-Beta Receptor Kinase Inhibitors

This compound is a validated intermediate for the synthesis of TGF-beta receptor kinase inhibitors, as exemplified in patent US20160257690A1 [1]. Researchers developing novel therapies for fibrosis, cancer, or immune disorders can utilize the established synthetic route (40.3% yield for the key fluorination step) as a starting point for further optimization. Its orthogonal halogen handles allow for the divergent synthesis of compound libraries, enabling rapid exploration of structure-activity relationships (SAR) around the imidazo[1,2-a]pyridine core.

Divergent Synthesis of Kinase-Focused Compound Libraries via Sequential Cross-Coupling

Medicinal chemists focused on kinase drug discovery can leverage the compound's orthogonal reactivity (C-Br vs. C-F) to efficiently generate diverse libraries . The 6-bromo group can be selectively modified via Suzuki or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amine moieties, while the 3-fluoro group remains untouched. This allows for a systematic exploration of two different vectors from a single, advanced intermediate, accelerating the hit-to-lead and lead optimization phases.

Development of Novel PET Tracers via Isotopic Labeling

The presence of a fluorine atom at the 3-position makes this scaffold a potential precursor for the development of 18F-labeled positron emission tomography (PET) tracers. The carbon-fluorine bond can be exploited for isotopic exchange or the compound can be used as a cold standard in the development of novel radiolabeling methodologies. The 6-bromo handle provides a site for further functionalization to install targeting vectors or additional labeling groups, while maintaining the PET-active fluorine atom [2].

High-Purity Starting Material for Pre-Clinical Toxicology Studies

For organizations advancing a lead candidate containing this core into pre-clinical development, the availability of 6-bromo-3-fluoroimidazo[1,2-a]pyridine with high certified purity (98%) and comprehensive QC documentation is critical . Using a well-characterized building block ensures batch-to-batch consistency in the synthesis of the drug substance, which is essential for generating reliable and reproducible data in toxicology and safety pharmacology studies. This mitigates the risk of impurities confounding biological results or causing unexpected toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.